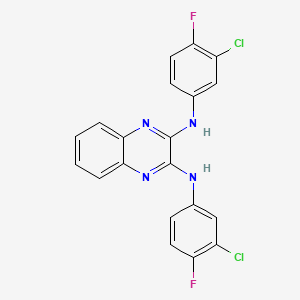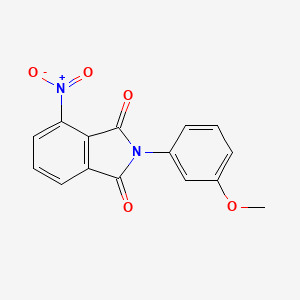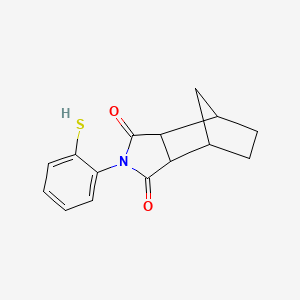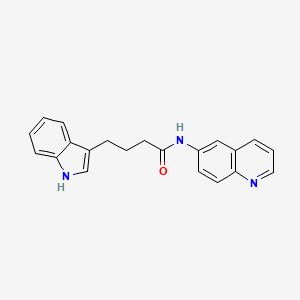![molecular formula C24H28FNO2 B12478409 N-({2-[(4-fluorobenzyl)oxy]naphthalen-1-yl}methyl)-3-(propan-2-yloxy)propan-1-amine](/img/structure/B12478409.png)
N-({2-[(4-fluorobenzyl)oxy]naphthalen-1-yl}methyl)-3-(propan-2-yloxy)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound ({2-[(4-FLUOROPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)(3-ISOPROPOXYPROPYL)AMINE is a complex organic molecule that features a naphthalene core substituted with a fluorophenyl group and an isopropoxypropylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({2-[(4-FLUOROPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)(3-ISOPROPOXYPROPYL)AMINE typically involves multiple steps, starting with the preparation of the naphthalene core The naphthalene is first functionalized with a methoxy group and a fluorophenyl group through electrophilic aromatic substitution reactions
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions under controlled conditions. The use of catalysts and optimized reaction parameters would be essential to maximize yield and purity. Common industrial methods might include the use of continuous flow reactors to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
({2-[(4-FLUOROPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)(3-ISOPROPOXYPROPYL)AMINE: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
({2-[(4-FLUOROPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)(3-ISOPROPOXYPROPYL)AMINE: has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which ({2-[(4-FLUOROPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)(3-ISOPROPOXYPROPYL)AMINE exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The fluorophenyl group enhances binding affinity, while the naphthalene core provides structural stability. The isopropoxypropylamine moiety can interact with specific amino acid residues, modulating the activity of the target protein.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-fluorophenyl)ethan-1-amine
- 1-(2-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 2-(3-(Piperidin-4-yl)phenyl)ethan-1-amine dihydrochloride
Uniqueness
What sets ({2-[(4-FLUOROPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)(3-ISOPROPOXYPROPYL)AMINE apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of both a fluorophenyl and a naphthalene moiety enhances its versatility in various applications, making it a valuable compound in research and industry.
Properties
Molecular Formula |
C24H28FNO2 |
|---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
N-[[2-[(4-fluorophenyl)methoxy]naphthalen-1-yl]methyl]-3-propan-2-yloxypropan-1-amine |
InChI |
InChI=1S/C24H28FNO2/c1-18(2)27-15-5-14-26-16-23-22-7-4-3-6-20(22)10-13-24(23)28-17-19-8-11-21(25)12-9-19/h3-4,6-13,18,26H,5,14-17H2,1-2H3 |
InChI Key |
LDWWRWGCDKWEDI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCCNCC1=C(C=CC2=CC=CC=C21)OCC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[Bis(prop-2-EN-1-YL)amino]methyl}indole-2,3-dione](/img/structure/B12478329.png)

![1-[4-(2,3-Dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]-2-(3,4-dimethoxyphenyl)ethanone](/img/structure/B12478346.png)
![5-bromo-2-methoxy-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B12478347.png)
![2-{[(3-bromo-4-methoxyphenyl)sulfonyl]amino}-N-(3-methoxypropyl)benzamide](/img/structure/B12478354.png)
![N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}-4-propoxybenzamide](/img/structure/B12478355.png)
![2-(2-{5-[5-(Cyclopropylsulfamoyl)furan-2-yl]-1,2,4-oxadiazol-3-yl}phenoxy)acetamide](/img/structure/B12478370.png)
![3-chloro-N-(2-methoxyethyl)-4-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]benzenesulfonamide](/img/structure/B12478372.png)

![N-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}-2-methylpropan-1-amine](/img/structure/B12478382.png)

![1-(2-Bromo-5-nitrophenyl)-2-{[5-(3,4-dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B12478404.png)
methanone](/img/structure/B12478417.png)

